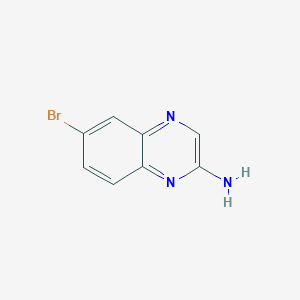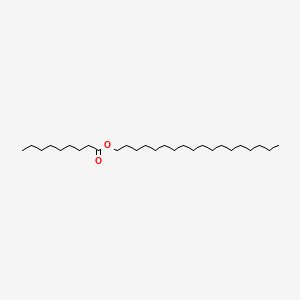
2,3,4,4a,5,6,7,8-octahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinoline, where the aromatic ring is partially hydrogenated, resulting in a saturated bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-octahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of cyclohexanone with ammonia or primary amines under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert quinoline to its hydrogenated form.
Chemical Reactions Analysis
Types of Reactions
2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur on the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated octahydroquinoline derivatives.
Scientific Research Applications
2,3,4,4a,5,6,7,8-octahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3,4,4a,5,6,7,8-octahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which is fully aromatic.
Decahydroquinoline: A fully saturated derivative.
Tetrahydroquinoline: A partially hydrogenated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,5,6,7,8-octahydroquinoline.
Uniqueness
This compound is unique due to its specific degree of hydrogenation, which imparts distinct chemical and physical properties. Its partially saturated structure allows for a balance between stability and reactivity, making it a versatile compound for various applications.
Properties
CAS No. |
1074-06-2 |
|---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2 |
InChI Key |
CHNGBZJSFRNNKJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCC2C1 |
Canonical SMILES |
C1CCC2=NCCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




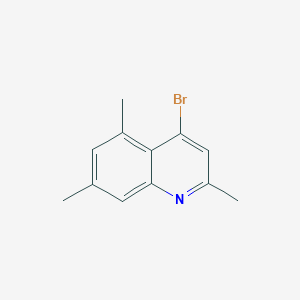
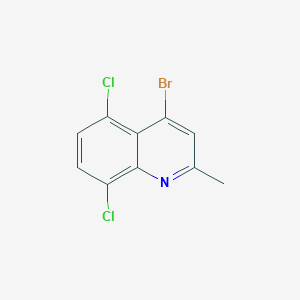
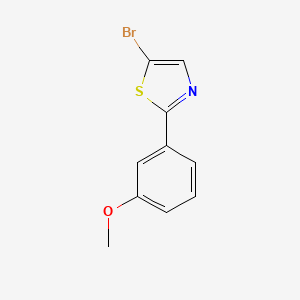
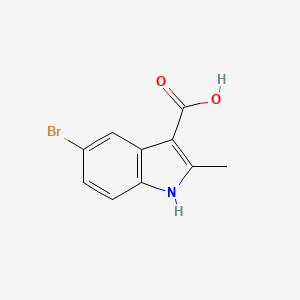
![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)



